REACTION_CXSMILES
|
O=O.[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce:29]>C(O)CCC>[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce+3:29].[Nb:6] |f:1.2.3.4.5.6,7.8,10.11.12.13.14.15,16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
niobium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
niobium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
cerium 2-ethyl hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCC.[Ce]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared by the following procedure
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCC.[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[Nb]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=O.[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce:29]>C(O)CCC>[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce+3:29].[Nb:6] |f:1.2.3.4.5.6,7.8,10.11.12.13.14.15,16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
niobium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
niobium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
cerium 2-ethyl hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCC.[Ce]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared by the following procedure
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCC.[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[Nb]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |